molecular formula C11H13N5O2 B2914424 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid CAS No. 1245569-73-6

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid

Cat. No.: B2914424
CAS No.: 1245569-73-6
M. Wt: 247.258
InChI Key: GIRCUYJRGWVERY-UHFFFAOYSA-N
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Description

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid is an organic compound that features a tetrazole ring attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential use as a drug or drug precursor, particularly in the treatment of diseases where tetrazole-containing compounds have shown efficacy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(2-aminophenyl)-2H-tetrazol-2-yl)butanoic acid is unique due to its specific combination of a tetrazole ring and an aminophenyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-[5-(2-aminophenyl)tetrazol-2-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c12-9-5-2-1-4-8(9)11-13-15-16(14-11)7-3-6-10(17)18/h1-2,4-5H,3,6-7,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRCUYJRGWVERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CCCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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